molecular formula C21H21N5OS B2452041 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034427-07-9

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2452041
CAS No.: 2034427-07-9
M. Wt: 391.49
InChI Key: NLEVLVSTSWWYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone is a novel chemical hybrid scaffold designed for research purposes, integrating a pyridazinone core, a piperazine linker, and a phenylthiazole unit. This structure combines key pharmacophores known to be relevant in medicinal chemistry, suggesting broad potential for investigating new biological mechanisms. Its primary research value lies in the exploration of anti-proliferative agents and vasorelaxant activities. Piperazine-linked pyridazinone derivatives have demonstrated significant anti-proliferative effects against human cancer cell lines, including gastric adenocarcinoma (AGS) cells, by inducing oxidative stress and activating apoptosis-related pathways . Concurrently, pyridazin-3-one derivatives have shown potent vasodilatory effects, acting as superior aortic vasorelaxants by upregulating eNOS mRNA expression and increasing nitric oxide (NO) production in vascular tissue . The incorporation of the thiazole ring further expands its potential research applications, as this heterocycle is frequently investigated for antimicrobial properties. This compound is intended for use in biochemical and pharmacological research as a tool compound to help elucidate disease mechanisms and identify new therapeutic targets. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-21(18-14-28-20(22-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(23-24-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEVLVSTSWWYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through condensation reactions involving thioamides and α-haloketones.

    Final Coupling: The final step involves coupling the different moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions but could include oxidized or reduced derivatives, substituted analogs, and ring-opened products.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

    Drug Development: Explored as a lead compound in drug discovery programs.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone
  • (4-(6-Ethylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Uniqueness

The uniqueness of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone lies in the cyclopropyl group on the pyridazine ring, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.

Biological Activity

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone , identified by CAS number 2034427-07-9 , is a complex organic molecule featuring multiple pharmacologically relevant moieties, including piperazine, pyridazine, and thiazole rings. This structural diversity suggests potential for varied biological activities, particularly in the realm of medicinal chemistry.

The molecular formula of this compound is C21H21N5OSC_{21}H_{21}N_{5}OS with a molecular weight of 391.5 g/mol . The structure encompasses functional groups that are known to interact with biological targets, making it a candidate for further pharmacological exploration.

PropertyValue
Molecular FormulaC21H21N5OS
Molecular Weight391.5 g/mol
CAS Number2034427-07-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Ring : This can be achieved through cyclization reactions starting from appropriate precursors.
  • Piperazine Introduction : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Thiazole Ring Formation : This involves condensation reactions between thioamides and α-haloketones.
  • Final Coupling : The last step involves coupling the various moieties under specific conditions using coupling reagents like EDCI or DCC in the presence of a base.

Biological Activity

The biological activities associated with this compound are primarily linked to its structural components:

Neuropharmacological Potential

Compounds containing piperazine and pyridazine rings have been noted for their interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .

Anti-inflammatory Effects

Similar compounds have exhibited anti-inflammatory properties, suggesting that this compound may also possess such effects. This activity could be beneficial in developing treatments for inflammatory diseases .

Antimicrobial Activity

Research indicates that thiazole derivatives often show antimicrobial properties. The presence of the thiazole ring in this compound could enhance its efficacy against various pathogens, making it a candidate for further investigation in antimicrobial drug development.

Case Studies and Research Findings

Several studies have explored related compounds with similar structures:

  • Neuroprotective Agents : A study demonstrated that derivatives with piperazine and pyridazine structures provided neuroprotective effects in animal models, indicating potential applications in neurodegenerative diseases.
  • Inflammation Models : Research on thiazole derivatives highlighted significant reductions in inflammatory markers in vitro and in vivo, suggesting that our compound might exhibit comparable anti-inflammatory activity .
  • Antimicrobial Efficacy : Investigations into thiazole-containing compounds revealed promising results against bacterial strains, warranting further exploration of this compound's antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of cyclopropylpyridazine and phenylthiazole precursors. Key steps include:

  • Nucleophilic substitution to attach the piperazine moiety.
  • Ketone formation via Friedel-Crafts acylation or carbodiimide-mediated coupling.
  • Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to minimize side reactions .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the piperazine, pyridazine, and thiazole rings. Aromatic protons in the 6.5–8.5 ppm range and piperazine methylenes at 2.5–3.5 ppm are diagnostic .
  • HRMS : Verify molecular weight (expected [M+H]+ ~435.16 g/mol) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to monitor purity pre- and post-storage .
  • Stability Studies : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Validate with crystallographic data if available .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Analysis : Corrogate substituent effects (e.g., cyclopropyl vs. phenyl groups) on activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) to distinguish direct vs. off-target effects .
  • Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify confounding variables (e.g., solvent/DMSO concentration) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Scaffold Modification : Replace cyclopropyl with fluorophenyl or morpholino groups to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute thiazole with triazole or oxadiazole to improve metabolic stability .
  • Pharmacophore Mapping : Use MOE or Phase to identify critical H-bond donors/acceptors .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.